

Application of 2-Methylacetophenone in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylacetophenone

Cat. No.: B7766677

[Get Quote](#)

Abstract: **2-Methylacetophenone** (CAS 577-16-2), also known as o-acetyltoluene, is a versatile aromatic ketone widely utilized in the fragrance and flavor industries.^[1] Renowned for its distinctive sweet, floral, and nutty aroma profile, it serves as a key component in a variety of consumer products, from fine fragrances to food flavorings.^{[1][2]} This document provides detailed application notes on its use, summarizing its physicochemical properties, regulatory status, and recommended usage levels. Furthermore, it outlines key experimental protocols for its synthesis and sensory evaluation, tailored for researchers, scientists, and development professionals in the chemical and pharmaceutical sectors.

Application Notes

Fragrance Applications

2-Methylacetophenone is a valuable ingredient for perfumers seeking to impart specific nuances into their creations.^[3] Its aroma is complex, often described as sweet, with notes of hawthorn, powder, anise, coumarin, and honey.^{[4][5]} It also possesses phenolic, burnt, and nutty undertones that add depth and complexity to a fragrance profile.^[4] This multifaceted scent makes it suitable for a wide range of applications, including fine fragrances, soaps, lotions, and other personal care items.^{[2][3]} Its stability and compatibility with other common fragrance materials make it a reliable choice for formulators.^[1] It is recommended for use in fragrance concentrates at levels up to 8.0%.^[6]

Flavor Applications

In the flavor industry, **2-Methylacetophenone** is used as a flavoring agent in various food products.[7] It is recognized for its ability to enhance sweet and fruity profiles. Its flavor is described as anisic, and it is used to create nuances of vanilla, cherry, almond, and various nuts.[4] Common applications include butterscotch, black currant, grape, and vanilla flavorings. [4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[7] It is listed by the Flavor and Extract Manufacturers Association (FEMA) and holds FEMA number 4316.[6][7]

Quantitative Data

Physicochemical Properties

The physical and chemical properties of **2-Methylacetophenone** are summarized below. Purity, typically exceeding 99% as determined by Gas Chromatography (GC), is crucial for achieving the desired aroma without off-notes.[2]

Property	Value	Reference(s)
CAS Number	577-16-2	[1][6][7]
Molecular Formula	C ₉ H ₁₀ O	[1][7]
Molecular Weight	134.18 g/mol	[1][7]
Appearance	Colorless to pale yellow liquid	[4][8]
Boiling Point	214 °C at 760 mm Hg	[4][7][9]
Density	1.023 - 1.029 g/mL at 25 °C	[1][6][7]
Refractive Index	1.526 - 1.532 at 20 °C	[6][7]
Flash Point	76 °C - 83.33 °C (closed cup)	[6][9]
Solubility	Soluble in ethanol; insoluble in water	[4][10]

Regulatory and Safety Information

2-Methylacetophenone is well-regulated for use in food and consumer products.

Identifier	Number / Status	Reference(s)
FEMA Number	4316	[6] [7] [11]
JECFA Number	2044	[6] [7]
JECFA Evaluation	No safety concern at current intake levels	[7]
IFRA Standard	No restriction	[10]

Recommended Usage Levels in Flavors

The following table details typical usage levels for **2-Methylacetophenone** in various food categories as reported by the industry.

Food Category	Average Usual ppm (mg/kg)	Average Maximum ppm (mg/kg)	Reference(s)
Bakery Wares	5.0	25.0	[6]
Confectionery	4.0	20.0	[6]
Non-alcoholic Beverages	2.0	10.0	[6]
Alcoholic Beverages	4.0	20.0	[6]
Processed Vegetables & Nuts	2.0	10.0	[6]
Meat Products	1.0	5.0	[6]
Fish Products	1.0	5.0	[6]
Ready-to-eat Savouries	5.0	25.0	[6]

Experimental Protocols

Protocol 1: Synthesis of Methylacetophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of methylacetophenone using a standard Friedel-Crafts acylation reaction. The reaction of toluene with acetic anhydride typically yields the para isomer (4-methylacetophenone) as the major product, with the ortho isomer (**2-methylacetophenone**) as a possible by-product.^[12] Separation of isomers can be achieved via fractional distillation or chromatography.

Materials:

- Anhydrous toluene
- Acetic anhydride
- Anhydrous aluminum trichloride (AlCl_3)
- Concentrated hydrochloric acid (HCl)
- 5% Sodium hydroxide (NaOH) solution
- Anhydrous calcium chloride or magnesium sulfate
- Ice
- 100mL three-neck flask, dropping funnel, condenser, stirrer, heating mantle

Procedure:

- Setup: Assemble a 100mL three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from moisture using a drying tube (e.g., filled with anhydrous calcium chloride) connected to a gas trap for HCl.^[12]
- Initial Reaction: Add 13.0g of anhydrous AlCl_3 and 20mL of anhydrous toluene to the flask.^[12]
- Acylation: While stirring, slowly add a mixture of 3.7mL of acetic anhydride and 5mL of anhydrous toluene from the dropping funnel over approximately 15 minutes.^[12]

- Heating: Heat the reaction mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of HCl gas ceases.[\[12\]](#)
- Quenching: Cool the flask in a cold water bath. Slowly add a mixture of 30mL of concentrated HCl and 30mL of ice water through the dropping funnel to decompose the aluminum chloride complex.[\[12\]](#)
- Workup: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
- Washing: Wash the organic layer sequentially with 25mL of 5-10% NaOH solution and then twice with 25mL of water.[\[12\]](#)[\[13\]](#)
- Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or calcium chloride.[\[13\]](#)
- Purification: Filter off the drying agent and remove the toluene solvent by distillation. The resulting crude product can be purified by vacuum distillation to separate the isomers and obtain pure **2-methylacetophenone**.

Protocol 2: Quality Control using Gas Chromatography (GC)

Purity analysis is essential to ensure the final product is free from contaminants and by-products that could affect the odor profile.

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID)
- Capillary column suitable for aromatic compounds (e.g., DB-5, HP-5ms, or similar non-polar column)
- Helium or Hydrogen as carrier gas

Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized **2-Methylacetophenone** (e.g., 1% w/v) in a suitable solvent like ethanol or hexane.
- GC Conditions (Example):
 - Injector Temperature: 250°C
 - Detector Temperature: 280°C
 - Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 240°C at a rate of 10°C/minute. Hold at 240°C for 5 minutes.
 - Carrier Gas Flow: 1.0 mL/minute (constant flow)
 - Injection Volume: 1 µL
- Analysis: Inject the sample and record the chromatogram. Identify the peak corresponding to **2-Methylacetophenone** based on its retention time, confirmed by a pure standard.
- Quantification: Calculate the purity by determining the area percentage of the **2-Methylacetophenone** peak relative to the total area of all peaks in the chromatogram. A purity of ≥99% is often required for fragrance applications.^[2]

Protocol 3: Sensory Evaluation of 2-Methylacetophenone

This protocol outlines a standard method for assessing the olfactory characteristics of a fragrance ingredient.

Materials:

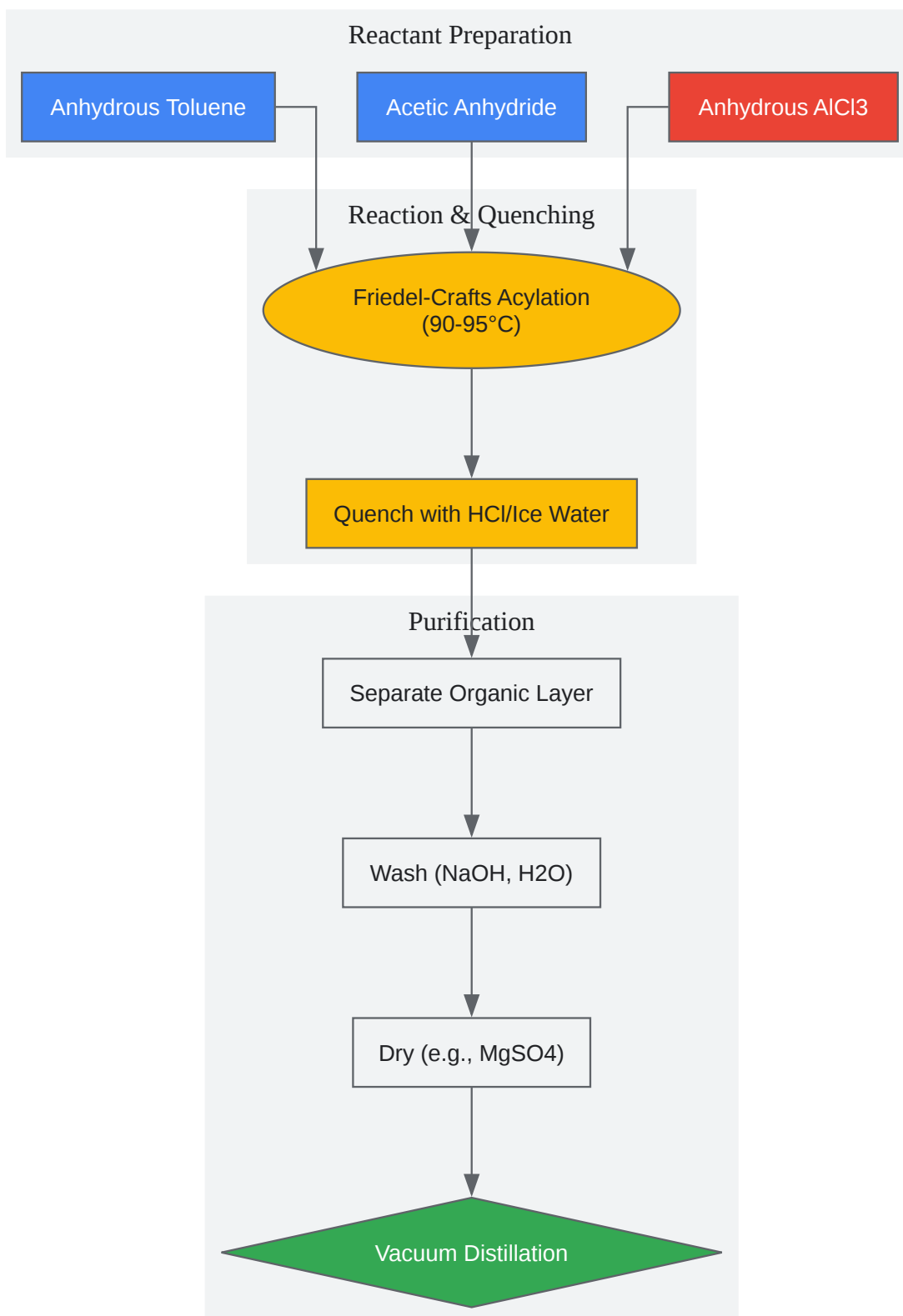
- Odor-free smelling strips (mouillettes)
- **2-Methylacetophenone** sample
- Odorless solvent (e.g., Diethyl Phthalate or 96% Ethanol)
- Glass vials for dilutions

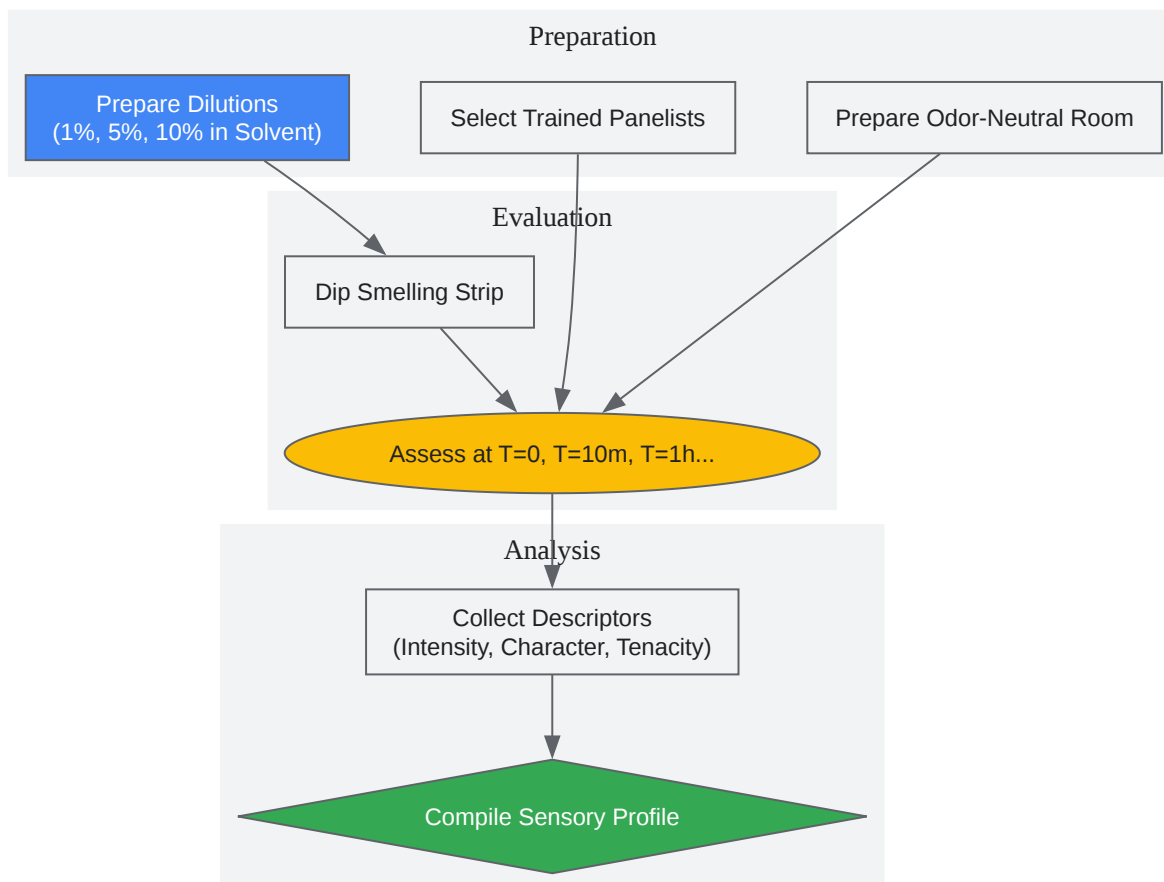
- Panel of at least 3-5 trained sensory analysts

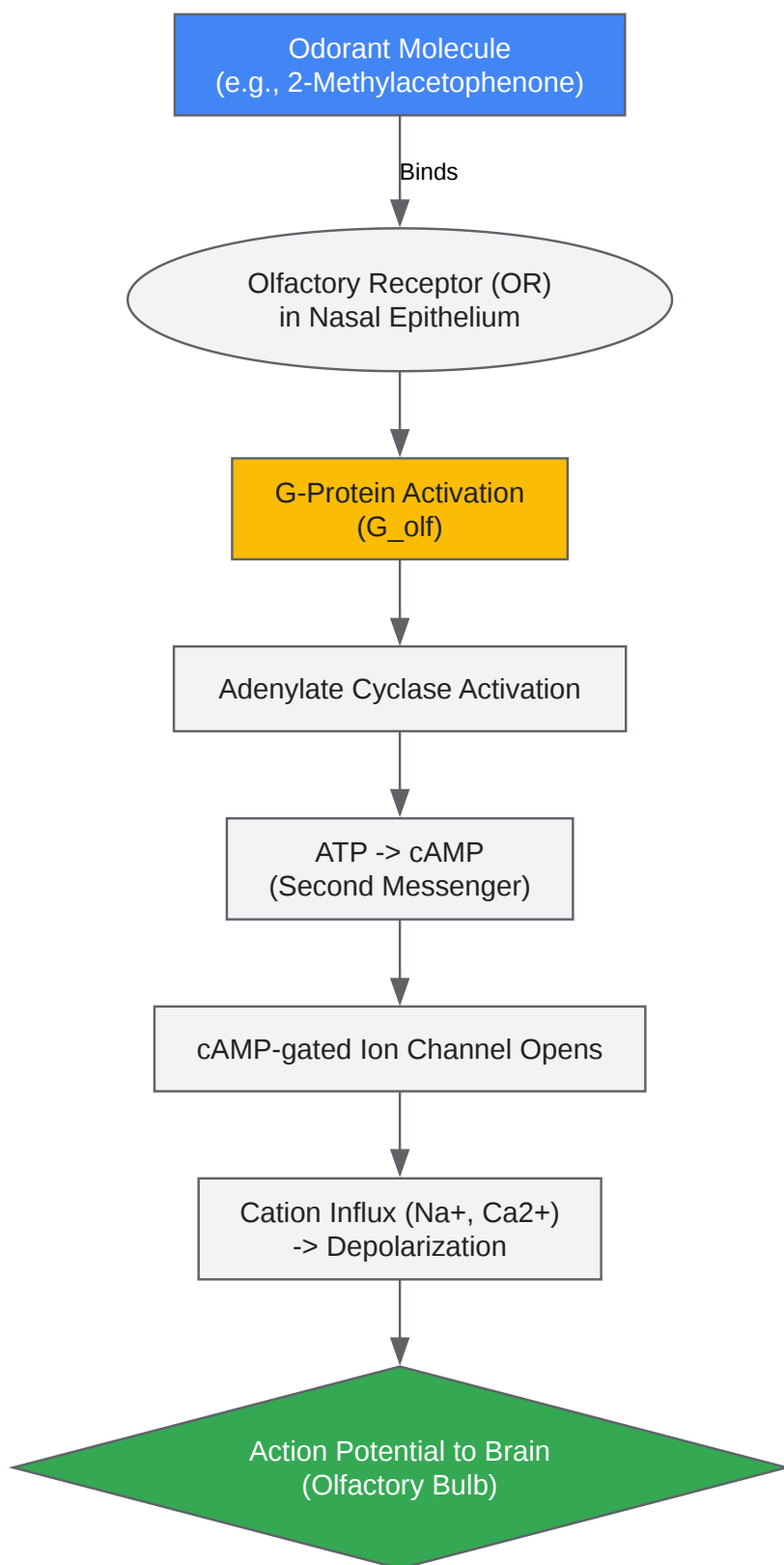
Procedure:

- Sample Preparation: Prepare a series of dilutions of the **2-Methylacetophenone** sample in the chosen solvent (e.g., 10%, 5%, and 1% solutions) to evaluate its character at different intensities.
- Evaluation Setup: Conduct the evaluation in a well-ventilated, odor-neutral room.
- Olfactory Assessment:
 - Dip a clean smelling strip into the 10% dilution, ensuring about 1 cm is submerged.
 - Allow the solvent to evaporate for a few seconds.
 - Present the strip to the panelists and ask them to record their impressions of the "top note" (the initial scent).
 - Repeat the evaluation at set time intervals (e.g., 10 minutes, 1 hour, 4 hours) to assess the evolution of the scent (the "heart" and "base" notes).
- Data Collection: Panelists should use standardized descriptors to describe the odor profile. Note characteristics such as intensity, character (e.g., sweet, nutty, floral), and tenacity (how long the scent lasts).
- Analysis: Compile the descriptors from all panelists to create a comprehensive sensory profile of the **2-Methylacetophenone** sample.

Diagrams and Workflows







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinnno.com [nbinnno.com]
- 3. nbinnno.com [nbinnno.com]
- 4. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]
- 5. 577-16-2 CAS MSDS (2'-Methylacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. ortho-methyl acetophenone, 577-16-2 [thegoodscentcompany.com]
- 7. 2-Methylacetophenone | C₉H₁₀O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinnno.com [nbinnno.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scent.vn [scent.vn]
- 11. femaflavor.org [femaflavor.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application of 2-Methylacetophenone in Fragrance and Flavor Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7766677#application-of-2-methylacetophenone-in-fragrance-and-flavor-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com